molecular formula C8H7F3N2O2 B2963836 {[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid CAS No. 923216-18-6

{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid

Cat. No.: B2963836
CAS No.: 923216-18-6
M. Wt: 220.151
InChI Key: BLWLBHNBENFLEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid is a chemical compound of interest in medicinal and agrochemical research. It features a pyridine ring substituted with a trifluoromethyl group at the 5-position and an aminoacetic acid side chain at the 2-position. The trifluoromethylpyridine (TFMP) scaffold is a key structural motif in active ingredients due to the unique influence of the fluorine atoms on the molecule's electronic properties, lipophilicity, metabolic stability, and bioavailability . These properties often lead to enhanced biological activity, making TFMP derivatives valuable in discovery chemistry . While specific biological data for this compound is limited, its structure suggests potential as a building block for novel active molecules. Researchers are exploring related bis(5-(trifluoromethyl)pyridin-2-yl)amine derivatives as flexible bidentate N,N-ligands in supramolecular chemistry and catalysis, and as core structures in metal complexes that exhibit luminescent properties . The broader class of TFMP compounds has found extensive application in the development of more than 20 commercial agrochemicals and several approved pharmaceutical and veterinary products . This product is intended for research purposes as a chemical intermediate or standard for analytical studies. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[5-(trifluoromethyl)pyridin-2-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)5-1-2-6(12-3-5)13-4-7(14)15/h1-3H,4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWLBHNBENFLEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid typically involves the reaction of 5-(trifluoromethyl)pyridine with ammonia to form the desired product. Another method involves reacting 2-amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate to produce the free base, which is then reacted with ammonia to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group and the amino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of {[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridine derivatives with trifluoromethyl and carboxylic/amino-acid substituents are widely studied for their physicochemical and biological properties. Below is a detailed comparison:

Structural and Functional Group Variations

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid C₈H₇F₃N₂O₂ 220.15 -CF₃ (5-position), -NH- (2-position) Amino-acetic acid High polarity due to -COOH; hydrogen-bond donor/acceptor
3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid C₈H₅ClF₃NO₂ 239.58 -CF₃ (5-position), -Cl (3-position) Acetic acid Increased reactivity at Cl site; higher lipophilicity than amino analog
Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate C₈H₅F₃NNaO₂ 242.11 -CF₃ (5-position) Sodium carboxylate Ionic form enhances water solubility; used in synthetic intermediates
2-Amino-5-methylpyridinium trifluoroacetate C₈H₈F₃N₂O₂ 239.16 -CH₃ (5-position), -NH₃⁺ (2-position) Trifluoroacetate salt Ionic hydrogen-bond networks; crystallizes in monoclinic system

Physicochemical Properties

  • Polarity : The sodium salt (logP ~ -0.5) is more polar than the neutral acetic acid derivatives (logP ~ 1.2–1.8) due to ionization .
  • Thermal Stability: Trifluoromethylpyridines generally exhibit high thermal stability (>200°C), but amino-acetic acid derivatives may decompose at lower temperatures due to decarboxylation .

Biological Activity

{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid, also known as 2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid, is a compound characterized by a pyridine ring with a trifluoromethyl group and an aminoacetic acid moiety. Its molecular formula is C₈H₇F₃N₂O₂, with a molecular weight of approximately 220.15 g/mol. The trifluoromethyl group enhances lipophilicity, influencing biological activity and chemical reactivity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, modulating biological pathways. The trifluoromethyl group facilitates membrane permeability, while the aminoacetic acid component allows for interactions with enzymes and receptors . Ongoing studies aim to elucidate these interactions further.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Antagonism of TRPV1 Receptor : Similar compounds have shown efficacy as TRPV1 antagonists, which are significant in modulating pain and cough reflexes. For instance, JNJ17203212, a related compound, demonstrated effective inhibition of TRPV1 activation in guinea pigs .
  • Antimicrobial Properties : Some derivatives of pyridine compounds have shown moderate antibacterial activity against pathogens such as N. meningitidis and H. influenzae, suggesting potential applications in antibiotic development .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological potency of the compound. SAR studies indicate that modifications to the pyridine structure can significantly alter the compound's activity profile. For example, substituents at different positions on the pyridine ring can lead to variations in receptor affinity and selectivity .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesUnique Aspects
2-Amino-2-[6-(trifluoromethyl)pyridin-3-yl]acetic acidSimilar aminoacetic structure but different pyridine positionDifferent biological activity profile
5-(Trifluoromethyl)pyridin-2-ylmethanamineLacks carboxylic acid functionalityPrimarily studied for its amine properties
5-(Trifluoromethyl)pyridineBasic pyridine structure without aminoacetic moietyLess functional versatility compared to amino acids

Case Studies

  • TRPV1 Antagonism : In a study involving JNJ17203212, a TRPV1 antagonist derived from trifluoromethyl-pyridine, pharmacokinetic characterization demonstrated significant antitussive effects in guinea pigs, comparable to codeine . This suggests that similar compounds may have therapeutic potential in treating cough.
  • Antimicrobial Activity : Research on derivatives of trifluoromethyl-pyridine showed promising results against various bacterial strains, indicating that modifications to the aminoacetic structure could enhance antimicrobial efficacy .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for {[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid, and how are reaction parameters optimized? A: A common synthesis involves coupling 5-(trifluoromethyl)pyridin-2-amine with a halogenated acetic acid derivative (e.g., bromoacetic acid) under basic conditions. Key parameters include:

  • Temperature: Maintained at 60–80°C to balance reaction rate and side-product formation.
  • Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.
  • Reaction Time: Typically 12–24 hours, monitored by TLC or HPLC for completion .
    Optimization involves iterative adjustments to these parameters, with purity assessed via NMR and mass spectrometry.

Advanced Mechanistic Insights

Q: How does the introduction of the trifluoromethyl group influence the electronic properties of the pyridine ring, and what mechanistic challenges arise during synthesis? A: The electron-withdrawing trifluoromethyl group increases the pyridine ring's electrophilicity, facilitating nucleophilic aromatic substitution. However, steric hindrance from the CF₃ group can slow reaction kinetics. Mechanistic studies (e.g., DFT calculations) reveal transition-state stabilization via hydrogen bonding between the amine and solvent . Challenges include competing side reactions (e.g., dehalogenation), mitigated by using excess amine or phase-transfer catalysts .

Characterization Challenges

Q: What analytical techniques are critical for characterizing this compound, and how are NMR spectral complexities addressed? A: Essential techniques include:

  • ¹⁹F NMR: Identifies CF₃ group signals (δ ≈ -60 to -70 ppm).
  • ¹H NMR: Aromatic protons appear as doublets (J ≈ 8–10 Hz) due to coupling with fluorine.
  • MS (ESI+): Molecular ion [M+H]⁺ confirms molecular weight.
    Challenges: Signal splitting from ¹H-¹⁹F coupling and rotational isomers of the acetic acid moiety. Use high-field NMR (≥400 MHz) and variable-temperature experiments to resolve overlaps .

Crystallography and Structural Analysis

Q: How can hydrogen-bonding interactions in the crystal structure of this compound inform its stability and solubility? A: Single-crystal X-ray diffraction reveals:

  • Hydrogen Bonds: The amino group forms N–H···O bonds with adjacent acetic acid moieties, stabilizing the lattice.
  • Packing Efficiency: The CF₃ group induces steric bulk, reducing crystal density and solubility in polar solvents.
    Crystallization in mixed solvents (e.g., EtOH/H₂O) yields diffraction-quality crystals. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Computational Modeling Applications

Q: What computational methods are used to predict the compound’s reactivity or biological activity? A:

  • DFT Calculations: Model electrophilic aromatic substitution pathways and transition states.
  • Molecular Docking: Screens for binding affinity with biological targets (e.g., enzymes with pyridine-binding pockets).
  • Solubility Prediction: COSMO-RS simulations correlate with experimental logP values (~1.5–2.0).
    Ensure alignment with experimental data (e.g., NMR chemical shifts) to validate models .

Stability and Handling Considerations

Q: How does the presence of trifluoroacetic acid (TFA) impurities affect the compound’s stability, and how are these mitigated? A: Residual TFA (from synthesis or purification) can protonate the amino group, altering solubility and reactivity. Mitigation strategies include:

  • Neutralization: Wash with aqueous NaHCO₃ to remove TFA.
  • Lyophilization: Freeze-drying under vacuum minimizes acid retention.
  • Storage: Anhydrous conditions (desiccator with P₂O₅) prevent hydrolysis of the CF₃ group .

Biological Activity Profiling

Q: What methodologies are employed to assess this compound’s bioactivity in drug discovery contexts? A:

  • In Vitro Assays: Screen against kinase or protease targets using fluorescence polarization.
  • ADMET Studies: Measure metabolic stability (human liver microsomes) and membrane permeability (Caco-2 cells).
  • SAR Analysis: Compare with analogs (e.g., methyl or chloro substitutions) to identify critical functional groups .

Resolving Data Contradictions

Q: How should researchers address discrepancies in reported spectral data or bioactivity results? A:

Replicate Conditions: Ensure identical solvent, temperature, and instrumentation.

Cross-Validation: Use orthogonal methods (e.g., IR + Raman spectroscopy for functional groups).

Meta-Analysis: Compare with structurally similar compounds (e.g., 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid) to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.